![molecular formula C15H20BrNO4S B13685763 Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a Boc-protected amino group, and a thioether linkage, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate typically involves multiple steps One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the desired positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and the Boc-protected amino group can be deprotected under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The thioether linkage provides stability and can participate in various biochemical pathways. The bromine atom can also play a role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Methyl 4-Bromobenzoate: Similar structure but lacks the thioether and Boc-protected amino group.
Methyl 4-(Bromomethyl)benzoate: Contains a bromomethyl group instead of the thioether linkage.
Methyl 4-Bromo-2-Fluorobenzoate: Similar structure with a fluorine atom instead of the thioether linkage.
Uniqueness: The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H20BrNO4S |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
methyl 4-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]benzoate |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(19)17-7-8-22-12-9-10(16)5-6-11(12)13(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
Clé InChI |
RJWSKEAVNMCOFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCSC1=C(C=CC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


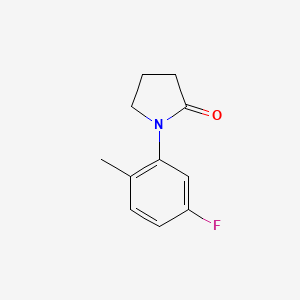
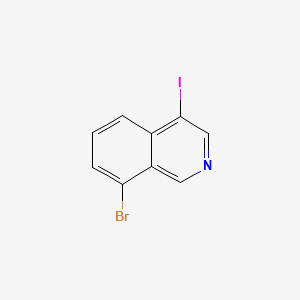
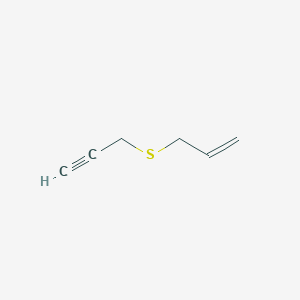
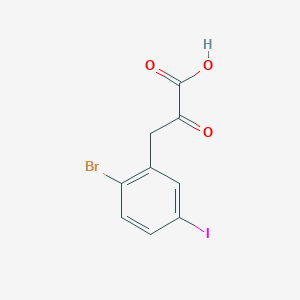
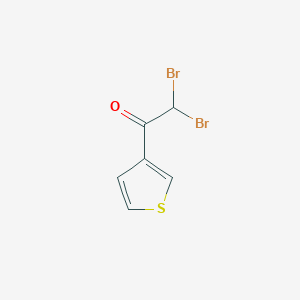
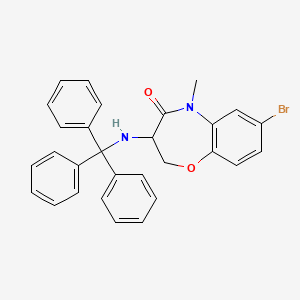
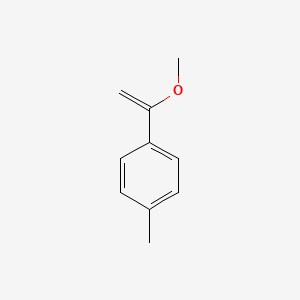
![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)
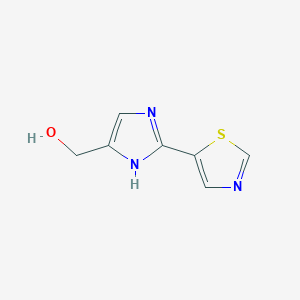
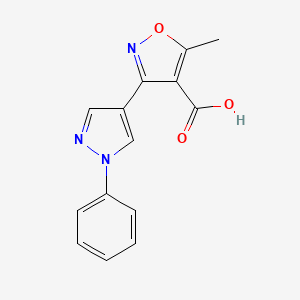
![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)
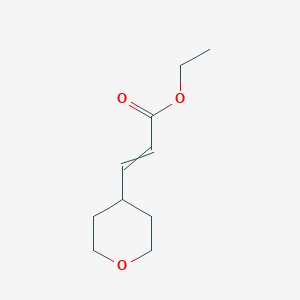
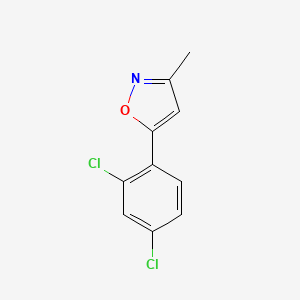
![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
